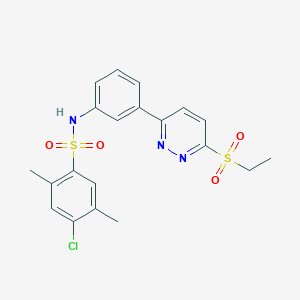

3-(2-ethoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

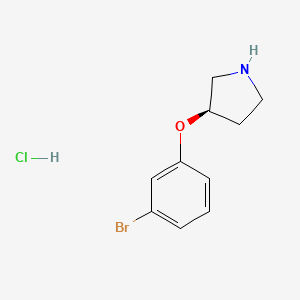

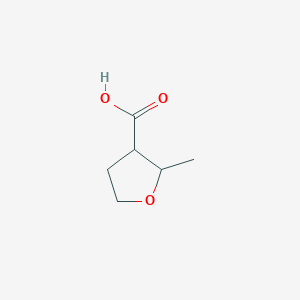

The compound “3-(2-ethoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one” is a type of organic compound known as a chromenone. Chromenones are a type of oxygen-containing heterocycle and are often found in various natural products .

Molecular Structure Analysis

The molecular structure of this compound would likely show a chromenone core, which consists of a fused six-membered benzene ring and a five-membered lactone ring. It also has ethoxyphenoxy and methylallyloxy substituents attached to the chromenone core .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound likely has moderate polarity due to the presence of the chromenone core and the ethoxyphenoxy and methylallyloxy substituents. This could affect properties such as solubility, boiling point, and melting point .科学的研究の応用

Synthesis and Biological Activity

Synthesis and Antiplatelet Activity : The synthesis of various chromone derivatives, including 2-(diethylamino)-7-ethoxychromone, has been explored for their antiplatelet activities. These compounds were tested for their abilities to inhibit human platelet aggregation, a crucial aspect in the development of treatments for cardiovascular diseases (Mazzei et al., 1990).

Antimicrobial Analysis and Enzyme Assay : Novel chromone-pyrimidine coupled derivatives have been synthesized and evaluated for their antimicrobial activity. This research highlights the potential of chromone derivatives in developing new antimicrobial agents, including assessments of their enzyme inhibition capabilities and toxicity studies (Tiwari et al., 2018).

Material Science and Magnetic Properties

- Lanthanide Complexes for Single-Molecule Magnets : Research into dinuclear lanthanide complexes utilizing chromene derivatives as ligands demonstrates an approach to enhance the magnetic energy barriers in single-molecule magnets (SMMs). This work contributes to the field of molecular magnetism and the development of high-performance magnetic materials (Qin et al., 2017).

Chemical Synthesis and Characterization

- Thiazolidin-4-ones Based on Chromen-4-yl Acetic Acid : The synthesis of thiazolidin-4-ones derived from chromen-4-yl acetic acid demonstrates the versatility of chromone derivatives in chemical synthesis. These compounds have been explored for their potential antibacterial activity, showcasing the wide range of biological activities associated with chromone derivatives (Čačić et al., 2009).

Antioxidant Properties

- Investigation of Antioxidant Properties : New derivatives of 4-hydroxycoumarin, a chromen-2-one derivative, have been synthesized and evaluated for their antioxidant activities. This research underscores the potential health benefits and therapeutic applications of chromone derivatives (Stanchev et al., 2009).

作用機序

Target of Action

Without specific studies, it’s hard to predict the exact targets of this compound. For example, some chromenones have been found to interact with estrogen receptors .

Mode of Action

The mode of action would depend on the specific target. For chromenones interacting with estrogen receptors, they might act as agonists or antagonists, modulating the receptor’s activity .

Biochemical Pathways

Again, without specific information, we can only speculate. If this compound interacts with estrogen receptors, it could potentially influence pathways related to hormone signaling .

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action. If it acts on estrogen receptors, it could potentially influence processes like cell growth and differentiation .

特性

IUPAC Name |

3-(2-ethoxyphenoxy)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-5-24-18-8-6-7-9-19(18)27-22-15(4)26-20-12-16(25-13-14(2)3)10-11-17(20)21(22)23/h6-12H,2,5,13H2,1,3-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUAQCYHKGSWRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B2959563.png)

![1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2959570.png)

![1-phenyl-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2959572.png)

![Ethyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2959574.png)

![3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2959577.png)